molecular formula C4HCl2N3O2 B016160 4,6-Dichloro-5-nitropyrimidine CAS No. 4316-93-2

4,6-Dichloro-5-nitropyrimidine

Cat. No. B016160
CAS RN: 4316-93-2
M. Wt: 193.97 g/mol
InChI Key: HCTISZQLTGAYOX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitropyrimidine (DCNP) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. DCNP is a derivative of pyrimidine, a five-membered nitrogen-containing ring, which is a common structural element in many biologically active molecules. It has been studied for its synthesis, mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

  • Solid-Phase Synthesis of Olomoucine : It's used in the efficient solid-phase synthesis of olomoucine using 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This method is applicable for regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Synthesis of Tetrasubstituted Purines : It enables the synthesis of novel tetrasubstituted purines, providing a versatile and efficient method for their synthesis (Hammarström et al., 2003).

  • Preparation of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine is presented, enabling efficient preparation of MGMT inhibitors (Lopez et al., 2009).

  • Synthesis of Polysubstituted Pyrrolo[3,2-d]pyrimidin-7-one 5-Oxides : This compound aids in the short and efficient synthesis of these pyrrolo[3,2-d]pyrimidin-7-one 5-oxides (Čikotienė et al., 2008).

  • Antibacterial and Antioxidant Properties : New 2,4-diaryl-6-methyl-5-nitropyrimidines synthesized from it show significant antibacterial and antioxidant properties, effective against both Gram-positive and Gram-negative bacteria (Sura et al., 2013).

  • Synthesis of Thio-5-nitropyrimidine Derivatives : These derivatives can be used for stable 2--adducts in various chemical reactions (Azev et al., 2007).

  • Synthesis of 5-Amino-4-Methylaminopyrimidine : This synthesis demonstrates the potential for monoamination of 2- and 4-dichloro-5-nitropyrimidine with methylamine (Brown, 2007).

Mechanism of Action

While the specific mechanism of action of 4,6-Dichloro-5-nitropyrimidine is not mentioned in the search results, it’s known that it’s used as an intermediate in the preparation of nitropyrimidines, which are used as inactivators of the DNA repairing protein MGMT .

Safety and Hazards

4,6-Dichloro-5-nitropyrimidine is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

4,6-Dichloro-5-nitropyrimidine has been used in the synthesis of advanced fused bistetrazole-based primary explosives . The simple synthesis route, free of heavy metal and expensive raw materials, makes it promising to quickly realize this material in large-scale industrial production as a green primary explosive . This work accelerates the upgrade of green primary explosives and enriches future prospects for the design of energetic materials .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-5-nitropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with enzymes and proteins through its nitro and chloro groups, which can form covalent bonds with nucleophilic sites on biomolecules . These interactions can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux, affecting the overall metabolic state of the cell. Additionally, this compound can impact gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and nucleic acids, through its reactive nitro and chloro groups . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular processes. Toxicity studies have shown that high doses of this compound can cause damage to tissues and organs, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

4,6-dichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTISZQLTGAYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063409
Record name 4,6-Dichloro-5-nitropyrimidine
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Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4316-93-2
Record name 4,6-Dichloro-5-nitropyrimidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dichloro-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-nitropyrimidine
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Record name Pyrimidine, 4,6-dichloro-5-nitro-
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Record name 4,6-Dichloro-5-nitropyrimidine
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Record name 4,6-dichloro-5-nitro-pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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